4-Fluoro-1H-indazol-6-amine

Overview

Description

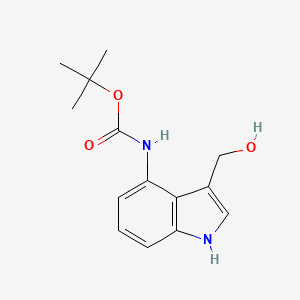

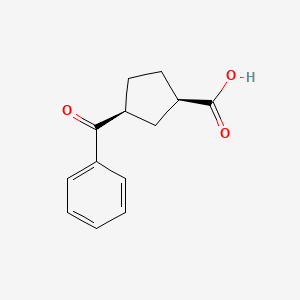

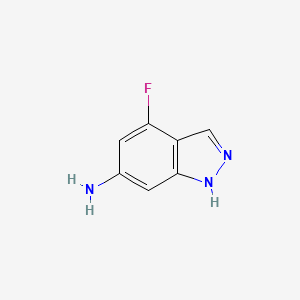

4-Fluoro-1H-indazol-6-amine is a compound with the molecular formula C7H6FN3 and a molecular weight of 151.14 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .

Synthesis Analysis

Indazole-containing derivatives, including 4-Fluoro-1H-indazol-6-amine, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1H-indazol-6-amine is 1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) . This indicates that the compound contains a fluorine atom at the 4th position and an amine group at the 6th position on the indazole ring.

Chemical Reactions Analysis

Indazole derivatives, including 4-Fluoro-1H-indazol-6-amine, have been synthesized through various chemical reactions . For example, a Cu(OAc)2-catalyzed reaction has been used to form 1H-indazoles by N–N bond formation .

Physical And Chemical Properties Analysis

4-Fluoro-1H-indazol-6-amine is a solid substance with a molecular weight of 151.14 . It should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Research

4-Fluoro-1H-indazol-6-amine: has shown promise in anticancer research, particularly in the design and synthesis of novel compounds with anti-proliferative activities . It has been used to create derivatives that act as inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. These derivatives have demonstrated potential in suppressing cancer cell growth and affecting cell cycle arrest, indicating the compound’s utility in developing new anticancer agents .

Pharmacological Applications

In pharmacology, 4-Fluoro-1H-indazol-6-amine serves as a core structure for the development of various drugs due to its versatile biological activities . It has been involved in the creation of compounds with a wide range of pharmacological properties, including anti-inflammatory, antitumor, and kinase inhibition activities. This makes it a valuable scaffold in drug discovery and medicinal chemistry .

Material Science

The compound’s solid form and stability make it suitable for material science applications. It can be used in the synthesis of novel materials with potential biomedical applications, such as imaging agents for positron emission tomography (PET) tracers . Its properties allow for the development of materials that can visualize biological processes in vivo, aiding in medical diagnostics and research.

Chemical Synthesis

4-Fluoro-1H-indazol-6-amine: is a key intermediate in chemical synthesis, providing a platform for creating a variety of indazole derivatives . These derivatives are important in synthesizing compounds with significant pharmacological activities, serving as structural motifs in drug molecules. The compound’s reactivity and stability under various conditions make it a versatile building block in organic synthesis.

Biological Studies

This compound has been the subject of various biological studies, particularly in understanding its interaction with biological pathways and its effects on cellular processes . Research has focused on its role in modulating enzyme activity, influencing cell cycle progression, and its potential as a therapeutic agent in treating diseases like cancer.

Industrial Applications

While primarily used in research, 4-Fluoro-1H-indazol-6-amine has potential industrial applications due to its role in the synthesis of various compounds . Its use in creating materials for medical research, such as inhibitors and imaging agents, can be extended to industrial-scale production, contributing to the pharmaceutical and biomedical sectors.

Mechanism of Action

Target of Action

4-Fluoro-1H-indazol-6-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play crucial roles in cell proliferation and apoptosis, making them important in the development and progression of cancer.

Mode of Action

The compound interacts with its targets by inhibiting their activity, leading to changes in cell proliferation and survival . Specifically, it has been shown to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This inhibition disrupts the balance between cell proliferation and apoptosis, leading to a decrease in tumor growth.

Biochemical Pathways

The affected pathways primarily involve cell proliferation and apoptosis. The Bcl2 family members and the p53/MDM2 pathway are key components of these pathways. By inhibiting these targets, 4-Fluoro-1H-indazol-6-amine disrupts the normal functioning of these pathways, leading to decreased cell proliferation and increased apoptosis . The downstream effects of this disruption include a decrease in tumor growth and potentially, tumor regression.

Result of Action

The molecular and cellular effects of 4-Fluoro-1H-indazol-6-amine’s action include a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of key targets involved in these processes. At the cellular level, this can lead to a decrease in tumor growth and potentially, tumor regression.

Safety and Hazards

Future Directions

Indazole-containing derivatives, including 4-Fluoro-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential therapeutic applications .

properties

IUPAC Name |

4-fluoro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVJTWZOAYBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646213 | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-07-0 | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)